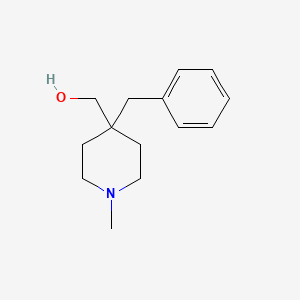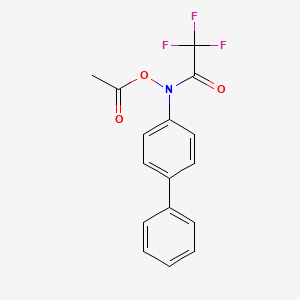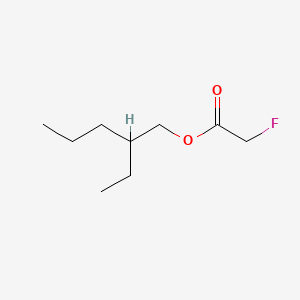
2-Ethylamyl fluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylamyl fluoroacetate is an organic compound that belongs to the class of fluoroacetates. These compounds are characterized by the presence of a fluorine atom attached to an acetate group. This compound is known for its high toxicity and is primarily used in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylamyl fluoroacetate typically involves the esterification of fluoroacetic acid with 2-ethylamyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylamyl fluoroacetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form fluoroacetic acid and 2-ethylamyl alcohol.
Substitution: The fluorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation: Under specific conditions, this compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous sodium hydroxide or potassium hydroxide.
Substitution: Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed:
Hydrolysis: Fluoroacetic acid and 2-ethylamyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as fluoroacetate derivatives.
Applications De Recherche Scientifique
2-Ethylamyl fluoroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the fluoroacetate group into various molecules.
Biology: Studied for its toxicological effects on biological systems, particularly its impact on metabolic pathways.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the field of anticancer research.
Industry: Utilized in the development of pesticides and other agrochemicals due to its high toxicity.
Mécanisme D'action
The mechanism of action of 2-ethylamyl fluoroacetate involves its conversion to fluoroacetyl-CoA in the body. Fluoroacetyl-CoA then reacts with citrate to form fluorocitrate, which inhibits the enzyme aconitase in the tricarboxylic acid cycle. This inhibition disrupts cellular respiration and energy production, leading to toxic effects .
Comparaison Avec Des Composés Similaires
- Ethyl fluoroacetate
- Methyl fluoroacetate
- Sodium fluoroacetate
Comparison: 2-Ethylamyl fluoroacetate is unique due to its specific ester group, which imparts different physical and chemical properties compared to other fluoroacetates. For example, its higher molecular weight and longer carbon chain make it less volatile and more lipophilic than ethyl or methyl fluoroacetate. This can influence its absorption, distribution, and overall toxicity in biological systems .
Propriétés
Numéro CAS |
63905-87-3 |
|---|---|
Formule moléculaire |
C9H17FO2 |
Poids moléculaire |
176.23 g/mol |
Nom IUPAC |
2-ethylpentyl 2-fluoroacetate |
InChI |
InChI=1S/C9H17FO2/c1-3-5-8(4-2)7-12-9(11)6-10/h8H,3-7H2,1-2H3 |
Clé InChI |
WCBSIOCKNZZQPC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC)COC(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



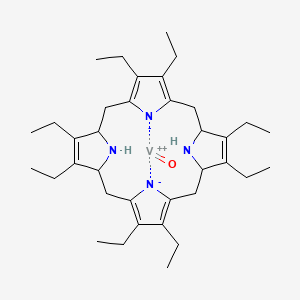
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)

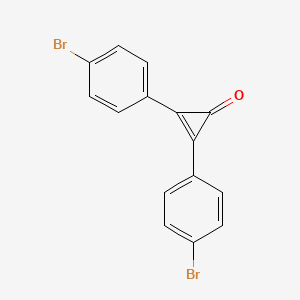
![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)
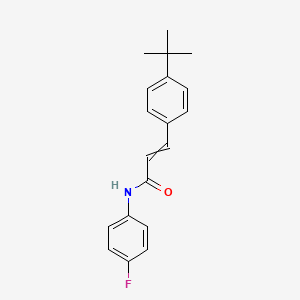
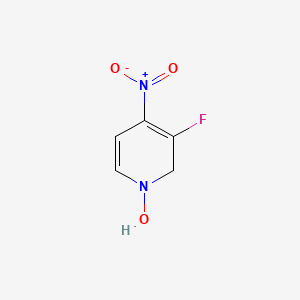
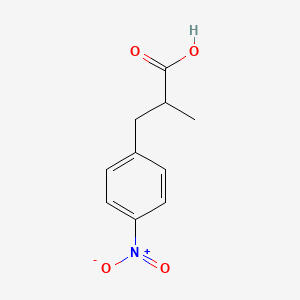


![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt](/img/structure/B13414311.png)
